molecular formula C9H18ClNO2 B13509214 Tert-butyl (4-chlorobutan-2-yl)carbamate

Tert-butyl (4-chlorobutan-2-yl)carbamate

Cat. No.: B13509214
M. Wt: 207.70 g/mol
InChI Key: DLIYJYQTVMUHFQ-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-chlorobutan-2-yl)carbamate is an organic compound with the molecular formula C9H18ClNO2. It is a carbamate derivative, which is a class of compounds widely used in organic synthesis and pharmaceutical chemistry. This compound is known for its role as a protecting group for amines, which helps in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-(4-chlorobutan-2-yl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 4-chlorobutan-2-yl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl N-(4-chlorobutan-2-yl)carbamate may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction is usually carried out at elevated temperatures to increase the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-chlorobutan-2-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(4-chlorobutan-2-yl)carbamate is used as a protecting group for amines. This allows chemists to perform reactions on other parts of the molecule without affecting the amine group .

Biology and Medicine

In biological and medicinal research, this compound is used in the synthesis of various pharmaceuticals. It helps in the selective protection and deprotection of functional groups during the synthesis of complex drug molecules .

Industry

In the industrial sector, tert-butyl N-(4-chlorobutan-2-yl)carbamate is used in the production of agrochemicals and other specialty chemicals. Its role as a protecting group makes it valuable in the large-scale synthesis of these compounds .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-chlorobutan-2-yl)carbamate involves the formation of a stable carbamate linkage with the amine group. This linkage prevents the amine from participating in unwanted side reactions. The carbamate group can be selectively removed under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(4-chlorobutan-2-yl)carbamate is unique due to its specific structure, which includes a chlorobutyl group. This makes it particularly useful in reactions where selective substitution of the chlorine atom is desired. Its stability under various conditions also makes it a versatile protecting group in organic synthesis .

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

tert-butyl N-(4-chlorobutan-2-yl)carbamate

InChI

InChI=1S/C9H18ClNO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)

InChI Key

DLIYJYQTVMUHFQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCl)NC(=O)OC(C)(C)C

Origin of Product

United States

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